molecular formula C10H12BrClN2 B13542417 1-(4-Bromo-3-chlorophenyl)piperazine

1-(4-Bromo-3-chlorophenyl)piperazine

Cat. No.: B13542417
M. Wt: 275.57 g/mol
InChI Key: CWFQRIWMSHCPIW-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 3-position on the phenyl ring attached to the piperazine moiety.

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)piperazine can be achieved through several routes. One common method involves the reaction of 4-bromo-3-chloroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound while reducing production costs. Additionally, catalytic methods may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)piperazine has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with specific receptors and enzymes.

    Industrial Applications: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFQRIWMSHCPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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